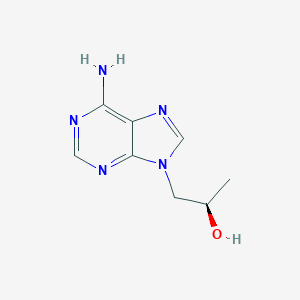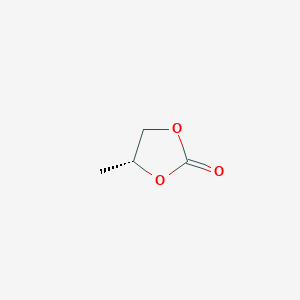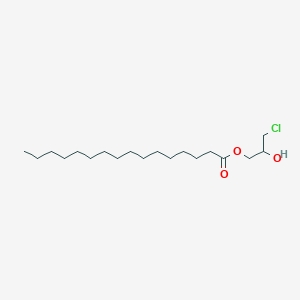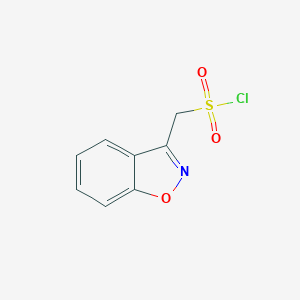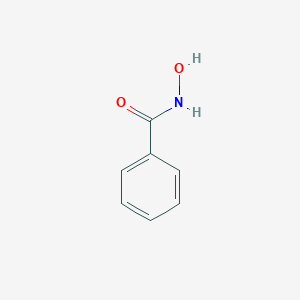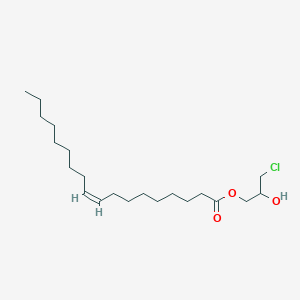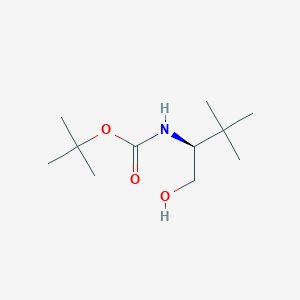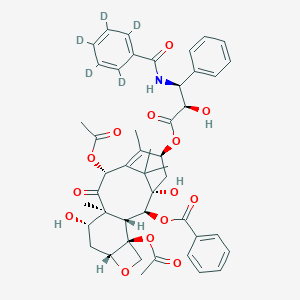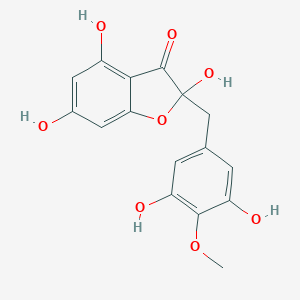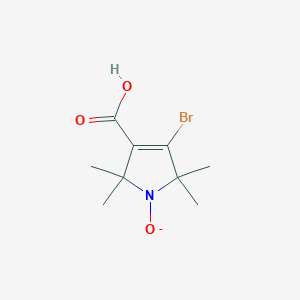
4-Bromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis of compounds related to "4-Bromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-carboxylic Acid" involves various strategies, including halogenation, cyclization, and functional group transformations. Studies have detailed the synthesis of structurally similar compounds, indicating a diverse synthetic toolkit is available for modifying and creating these molecules. Notable methods include the use of phosphorus oxybromide for bromination and potassium persulfate for dehydrogenation processes, demonstrating the chemical flexibility in synthesizing related brominated pyrroline derivatives (Niu Wen-bo, 2011).
Molecular Structure Analysis
Advanced computational and experimental techniques, such as ab initio and DFT calculations, have been employed to explore the molecular structure of closely related compounds. These studies provide valuable insights into the geometric parameters, including bond lengths, bond angles, and torsional angles, facilitating a deeper understanding of the molecular architecture and its influence on reactivity and properties (B. D. Patel et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of these compounds showcases a range of reactions, including nucleophilic substitutions, cyclizations, and brominations, which are central to the synthesis and functionalization of the pyrroline core. The use of various reagents and conditions highlights the versatility and potential for targeted modifications to achieve desired chemical properties (G. Anuradha et al., 2014).
Physical Properties Analysis
While specific studies on "4-Bromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-carboxylic Acid" are not directly available, the physical properties of related compounds can be inferred. These include solubility, melting points, and crystalline structure, which are crucial for understanding the compound's behavior in various environments and applications. Techniques like X-ray crystallography have been instrumental in detailing the crystalline structures, offering insights into molecular packing, hydrogen bonding, and the overall solid-state architecture (G. Anuradha et al., 2014).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards different classes of reagents, define the functional utility of these compounds. Studies on similar molecules underscore the importance of the bromo and pyrroline functional groups in dictating the chemical behavior, including electrophilic and nucleophilic reactions, which are pivotal for further chemical transformations and applications (Shuang Gao et al., 2018).
科学的研究の応用
Synthesis and Derivative Formation
4-Bromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-carboxylic acid has been a focal point in the synthesis of various derivative compounds. Chudinov and Rozantsev (1983) reported the synthesis of ester, amide, nitrile, acid chloride, anhydride, and mixed anhydride derivatives of this compound, noting its low reactivity in nucleophilic substitution reactions compared to similar compounds without a bromine atom (Chudinov & Rozantsev, 1983).
Applications in Learning and Memory Processes
In research exploring compounds potentially active in learning and memory processes, esters and amides of 2-oxo- and 2,5-dioxo-delta3-pyrroline-1-acetic acids were synthesized. These compounds are considered either as dehydration products of 4-hydroxy-2-pyrrolidinones or cyclic derivatives of 4-aminoisocrotonic acid (Pinza & Pifferi, 1978).
Development of Nitroxyl Radicals
The compound has been instrumental in developing new series of nitroxyl radicals, such as bromopyrrolinoxyls. Chudinov et al. (1983) developed preparative methods for various bromopyrrolinoxyls, contributing significantly to the study of stable nitroxyl radicals (Chudinov et al., 1983).
Favorskii Rearrangement Studies
The Favorskii rearrangement, a reaction involving the transformation of certain compounds, has been studied using derivatives of 4-Bromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-carboxylic acid. Krinitskaya (1997) explored this rearrangement with 3-bromo-2,2,6,6-tetramethyl-4-oxopiperidine-1-oxyl and its derivatives (Krinitskaya, 1997).
特性
IUPAC Name |
4-bromo-2,2,5,5-tetramethyl-1-oxidopyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrNO3/c1-8(2)5(7(12)13)6(10)9(3,4)11(8)14/h1-4H3,(H,12,13)/q-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNRXGOATCFQQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=C(C(N1[O-])(C)C)Br)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrNO3- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-carboxylic Acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

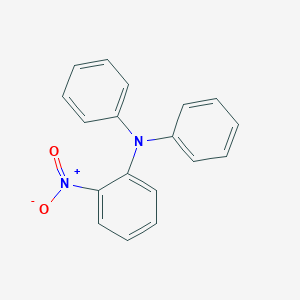
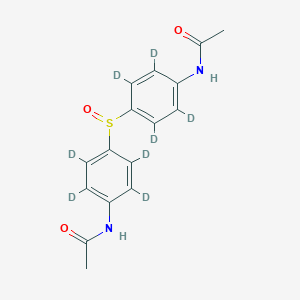

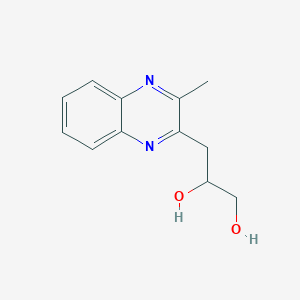
![(R)-9-[2-(diethylphosphonomethoxy)propyl]adenine](/img/structure/B16676.png)
